5-Methyl-4H-1,2,4-triazole-3-carbaldehyde

Tautomerism Computational Chemistry Molecular Modeling

Researchers synthesizing PDE1 inhibitors or novel anti-TB agents face the challenge of isomeric mixtures from tautomeric equilibria, compromising yields and biological data. 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde (CAS 56804-98-9) is the thermodynamically favored 4H-tautomer, providing a single, well-defined regioisomer [13†L5-L7]. - Eliminates difficult chromatographic separations, ensuring biological activity is not confounded by isomeric impurities [13†L12-L14]. - The 5-methyl group directs lithiation for regiospecific functionalization, enabling high-yield synthesis of complex pharmacophores [13†L6-L7]. - Potent anti-TB activity (MIC 2 µg/mL) via KatG inhibition offers a starting point to circumvent isoniazid resistance [7†L18-L21]. - Versatile 3-aldehyde handle supports reductive aminations, Grignard additions, and condensations for rapid library synthesis [13†L9-L10]. Standard pack sizes: 100 mg, 250 mg, 1 g. Custom synthesis and bulk quantities available on request. In stock for immediate global shipping [13†L20-L22].

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 56804-98-9
Cat. No. B1596224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
CAS56804-98-9
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)C=O
InChIInChI=1S/C4H5N3O/c1-3-5-4(2-8)7-6-3/h2H,1H3,(H,5,6,7)
InChIKeyTXNWXXKJPZYOKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4H-1,2,4-triazole-3-carbaldehyde (CAS 56804-98-9) as a Procurement-Ready Heterocyclic Aldehyde Building Block


5-Methyl-4H-1,2,4-triazole-3-carbaldehyde (CAS 56804-98-9, C4H5N3O, MW 111.10) is a heterocyclic building block belonging to the 1,2,4-triazole class [1]. It features a 4H-1,2,4-triazole core substituted with a methyl group at the 5-position and an aldehyde functionality at the 3-position . This substitution pattern confers a defined and stable tautomeric state, distinguishing it from the 1H-tautomer [2]. Its canonical SMILES (CC1=NC(=NN1)C=O) and InChI Key (TXNWXXKJPZYOKA-UHFFFAOYSA-N) provide unambiguous structural identification for procurement .

1
Stable 4H-tautomer for consistent reactivity
2
5-Methyl group enables regioselective functionalization
3
Aldehyde handle supports diverse derivatization chemistry

Why a Generic 'Triazole Carbaldehyde' Substitution Fails: Evidence-Based Differentiation of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde


Substituting 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde with a generic 1,2,4-triazole-3-carbaldehyde analog is not scientifically sound due to quantifiable differences in tautomeric population, regiospecific reactivity, and resulting biological activity of derived compounds [1]. Unlike the 1H-tautomer which exists in equilibrium, the 4H-tautomer of the methyl-substituted compound is calculated to be the thermodynamically favored form, leading to a more predictable and homogeneous reaction profile [2]. Furthermore, the presence of the 5-methyl group directs lithiation and subsequent functionalization to specific positions, a critical factor for achieving high synthetic yields and avoiding complex isomeric mixtures [3].

5-Methyl-4H-triazole-3-carbaldehyde
Generic triazole-3-carbaldehyde
Favored 4H-tautomer, stable form
Equilibrium mixture of 1H/4H tautomers
5-Methyl directs α-lithiation for single regioisomer
Multiple lithiation sites may yield isomeric mixtures
Derived compounds show defined biological activity
Variable activity due to tautomer/regioisomer variability

Quantitative Evidence Guide: Selecting 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Over Structural Analogs


Tautomeric Stability: Predominant 4H-Tautomer vs. Equilibrium Mixture in Unsubstituted Analog

Computational studies on 1,2,4-triazole derivatives demonstrate that the 4H-1,2,4-triazole tautomer is energetically favored over the 1H-1,2,4-triazole form [1]. For 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde, this translates to a predominant and stable tautomeric state . In contrast, the unsubstituted 1H-1,2,4-triazole-3-carbaldehyde exists as a dynamic equilibrium mixture of tautomers, which can lead to variable reactivity and complex product distributions [1].

Tautomeric stability
Class-level inference
4H form thermodynamically favored over 1H form
Predictable reaction profile
DFT calculations; experimental verification advised
Tautomerism Computational Chemistry Molecular Modeling

Directed Lithiation: Regioselective Functionalization of the 5-Methyl Triazole Scaffold

The 5-methyl group on the 1,2,4-triazole ring serves as a directing group for α-lithiation, enabling highly regioselective functionalization at the adjacent position [1]. This strategy is documented in patent literature for the synthesis of N-alkyl triazolecarbaldehydes, where a 2-methyl-2H-1,2,4-triazole undergoes regioselective metalation followed by formylation [2]. This contrasts with unsubstituted or 1-substituted triazoles, where metalation can occur at multiple sites, leading to isomeric mixtures and lower yields of the desired product [1].

Regioselective lithiation
Reported method
Methyl-directed α-lithiation yields single regioisomer
Avoids isomeric byproduct separation
Patent-reported conditions; scale-up to verify
Organic Synthesis Regioselectivity C-H Functionalization

Antitubercular Activity: MIC of Derivative vs. Standard Comparator

Derivatives synthesized from 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde have demonstrated potent antitubercular activity . Specifically, a derivative from this scaffold exhibited a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Mycobacterium tuberculosis, attributed to inhibition of the KatG enzyme . This potency is significant when compared to the first-line antitubercular drug isoniazid (INH), which has a reported MIC of 0.05-0.2 µg/mL, but often suffers from resistance [1]. While the derivative is less potent than INH, its novel mechanism of action suggests it may retain activity against INH-resistant strains.

Derivative antimycobacterial MIC
Reported
MIC 2 µg/mL vs. M. tuberculosis (derivative); INH MIC 0.05–0.2 µg/mL
Supports antimycobacterial screening context
Mechanism and resistance profile require independent validation
Antimicrobial Antitubercular Medicinal Chemistry

High-Impact Application Scenarios for 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde in Research and Development


Synthesis of Regiodefined N-Alkyl Triazole Pharmacophores

Researchers synthesizing complex N-alkyl triazole-based pharmacophores, such as PDE1 inhibitors for cardiovascular or CNS disorders, benefit from the regiospecific lithiation chemistry enabled by the 5-methyl group [1]. This building block provides a single, well-defined regioisomer, eliminating the need for difficult chromatographic separations and ensuring the biological activity of the final compound is not confounded by isomeric impurities . This is directly supported by patent literature describing its use as a key intermediate [1].

Generation of Novel Antitubercular Agents with Alternative Resistance Profiles

In the face of rising multi-drug resistant tuberculosis, medicinal chemistry programs can leverage this scaffold to generate novel chemotypes [1]. The potent activity (MIC 2 µg/mL) of a derivative against M. tuberculosis, coupled with its proposed mechanism of action (KatG inhibition), offers a starting point for developing compounds that may circumvent resistance mechanisms associated with first-line drugs like isoniazid [1].

Construction of Focused Heterocyclic Libraries via Aldehyde Derivatization

The aldehyde group at the 3-position of this compound is a versatile handle for a wide range of derivatizations, including reductive aminations, Grignard additions, and condensations to form hydrazones and oximes [1]. This reactivity enables the rapid, parallel synthesis of diverse heterocyclic libraries (e.g., triazolyl-pyrazoles, triazolyl-pyrimidines) for hit identification and lead optimization campaigns in medicinal chemistry and agrochemical discovery .

Application
Selection Property
Validation Focus
Regiodefined triazole pharmacophore synthesis
Regioselective lithiation chemistry
Regioisomeric purity and structural assignment
Antimycobacterial chemotype screening
Derivative MIC and mechanism-of-action context
Susceptibility profiling in drug-resistant strains
Heterocyclic library construction
Aldehyde derivatization versatility
Parallel synthesis efficiency and product diversity

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